3,4-Bis(prop-2-en-1-yloxy)benzaldehyde
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Overview
Description
3,4-Bis(prop-2-en-1-yloxy)benzaldehyde is an organic compound with the molecular formula C13H14O3 It is a derivative of benzaldehyde, featuring two prop-2-en-1-yloxy groups attached to the benzene ring at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Bis(prop-2-en-1-yloxy)benzaldehyde can be synthesized through the propargylation of 3,4-dihydroxybenzaldehyde. The reaction involves the use of propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(prop-2-en-1-yloxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The prop-2-en-1-yloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 3,4-Bis(prop-2-en-1-yloxy)benzoic acid.
Reduction: 3,4-Bis(prop-2-en-1-yloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-Bis(prop-2-en-1-yloxy)benzaldehyde has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the manufacture of dyes, perfumes, and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 3,4-Bis(prop-2-en-1-yloxy)benzaldehyde largely depends on its chemical reactivity. The aldehyde group can form Schiff bases with amines, which are important intermediates in various biochemical processes. The prop-2-en-1-yloxy groups can undergo nucleophilic substitution, leading to the formation of new compounds with potential biological activities .
Comparison with Similar Compounds
Similar Compounds
3,4-Bis(prop-2-yn-1-yloxy)benzaldehyde: Similar structure but with prop-2-yn-1-yloxy groups instead of prop-2-en-1-yloxy groups.
3,4-Dihydroxybenzaldehyde: The parent compound from which 3,4-Bis(prop-2-en-1-yloxy)benzaldehyde is derived.
3,4-Dibenzyloxybenzaldehyde: Features benzyloxy groups instead of prop-2-en-1-yloxy groups.
Uniqueness
This compound is unique due to the presence of the prop-2-en-1-yloxy groups, which provide additional reactivity and potential for further functionalization. This makes it a versatile compound in synthetic chemistry and a valuable intermediate in the development of new materials and pharmaceuticals .
Properties
CAS No. |
71186-67-9 |
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Molecular Formula |
C13H14O3 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
3,4-bis(prop-2-enoxy)benzaldehyde |
InChI |
InChI=1S/C13H14O3/c1-3-7-15-12-6-5-11(10-14)9-13(12)16-8-4-2/h3-6,9-10H,1-2,7-8H2 |
InChI Key |
RMPBVHBECFKPDB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)C=O)OCC=C |
Origin of Product |
United States |
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